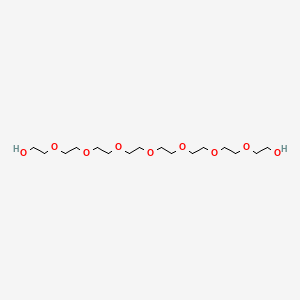

Octaethylene glycol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWNFNQMJAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058618 | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-19-1 | |

| Record name | Octaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Octaethylene Glycol: Properties and Applications

Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule, a monodisperse compound with a precise chemical structure, unlike traditional polydisperse PEG polymers.[1][2] This defining characteristic makes it an invaluable tool in research, particularly in drug development, where batch-to-batch consistency and a defined molecular weight are critical. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its application in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents.[3][4] Its low toxicity profile and biodegradability position it as an environmentally friendly alternative to conventional solvents and surfactants.[4] These properties make it a valuable component in a wide range of applications, from cosmetics and detergents to pharmaceuticals.

Below is a summary of the core chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 5117-19-1 | |

| Molecular Formula | C16H34O9 | |

| Molecular Weight | 370.44 g/mol | |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Synonyms | HO-PEG8-OH, PED-diol (n=8), 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol | |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |

| Melting Point | 22 °C | |

| Boiling Point | 175 °C at 0.01 Torr | |

| Density | 1.13 g/cm³ | |

| Refractive Index | 1.4640-1.4680 (at 20°C) |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | A complex multiplet signal is expected around 3.6 ppm, corresponding to the methylene protons (-CH₂-) of the ethylene glycol repeat units. A signal corresponding to the terminal hydroxyl protons (-OH) would also be present, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | Signals for the carbon atoms in the ethylene glycol backbone are expected in the range of 60-75 ppm. Specifically, the carbons adjacent to the terminal hydroxyl groups will have a different chemical shift from the internal carbons. |

| Mass Spec (MS) | The molecular ion peak [M+Na]⁺ or [M+H]⁺ would be observed, corresponding to the molecular weight of this compound (370.44 g/mol ) plus the mass of the adduct. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the terminal hydroxyl groups. A strong C-O stretching band is expected around 1100 cm⁻¹. |

Applications in Research and Drug Development

The unique properties of this compound make it a highly valuable molecule in the pharmaceutical and biotechnology sectors. Its hydrophilicity, biocompatibility, and precise length are key to its utility.

Bioconjugation and Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to biomolecules, most commonly proteins and peptides. This process can enhance the therapeutic properties of the biomolecule by increasing its hydrodynamic size, which in turn can:

-

Prolong its in vivo circulating half-life by reducing renal clearance.

-

Protect it from proteolytic degradation.

-

Reduce its immunogenicity and antigenicity.

This compound, as a discrete PEG, is particularly advantageous for PEGylation as it yields a homogeneous product with a defined molecular weight, simplifying analysis and ensuring batch-to-batch consistency.

Drug Delivery and Nanoparticle Formulation

This compound is used as a component in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. Its hydrophilic nature helps to prevent the non-specific uptake of drug carriers by the reticuloendothelial system, thereby extending circulation time. It can be incorporated into various nanoparticle formulations, such as liposomes and polymeric nanoparticles, to create a "stealth" shield that reduces protein adsorption and phagocytosis.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex. This compound is frequently used as a linker in PROTAC design due to its flexibility, hydrophilicity, and defined length, which can be systematically varied to optimize PROTAC activity.

Experimental Protocols

The following are representative protocols for the application of this compound in key areas of drug development. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Synthesis of a PROTAC using a Bifunctional this compound Linker

This protocol describes a common method for synthesizing a PROTAC via amide bond formation, using a heterobifunctional this compound linker (e.g., with a carboxylic acid at one end and a protected amine at the other).

Materials:

-

Target protein ligand with a free amine or carboxylic acid for conjugation

-

E3 ligase ligand with a free amine or carboxylic acid for conjugation

-

Heterobifunctional this compound linker (e.g., Boc-NH-PEG8-COOH)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF or DCM

-

TFA (for Boc deprotection)

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

-

First Coupling Reaction: a. Dissolve the first component (e.g., E3 ligase ligand with a free amine) and the Boc-NH-PEG8-COOH linker in anhydrous DMF. b. Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the intermediate conjugate.

-

Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add TFA (typically 20-50% v/v) at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

-

Second Coupling Reaction: a. Dissolve the deprotected intermediate and the second component (e.g., target protein ligand with a carboxylic acid) in anhydrous DMF. b. Add the coupling reagent and organic base as in step 1. c. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup. e. Purify the final PROTAC by preparative HPLC to yield the desired product.

Protocol 2: General Protein PEGylation using an Activated this compound Derivative

This protocol outlines a general procedure for conjugating an N-hydroxysuccinimide (NHS)-activated this compound derivative to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

mPEG8-NHS ester (or other activated this compound derivative)

-

Reaction buffer (amine-free, e.g., PBS or borate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Method for purification (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

Protein Preparation: a. Prepare the protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.

-

PEGylation Reaction: a. Dissolve the mPEG8-NHS ester in a small amount of anhydrous DMSO or directly in the reaction buffer immediately before use, as NHS esters are susceptible to hydrolysis. b. Add the activated PEG to the protein solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used to drive the reaction. c. Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 30 minutes to a few hours. d. Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

-

Reaction Quenching: a. Add a small amount of quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted mPEG8-NHS ester.

-

Purification: a. Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. b. Collect fractions and analyze by SDS-PAGE to identify those containing the purified mono-PEGylated protein.

-

Characterization: a. Characterize the final product using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the PEG moiety and assess the purity of the conjugate.

Protocol 3: Preparation of an this compound-based Formulation for In Vivo Studies

This protocol describes the preparation of a solution of this compound in a common vehicle for administration in animal studies, as might be done for a PROTAC or other drug candidate.

Materials:

-

This compound (or a drug conjugate thereof)

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Stock Solution Preparation: a. Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation: a. This protocol uses a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.

-

Formulation: a. To prepare 1 mL of the final formulation, start with the volume of the stock solution needed for the desired final concentration (e.g., for a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL DMSO stock). b. Add 400 µL of PEG300 to the DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly. e. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

References

Synthesis and Purification of Monodisperse Octaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of monodisperse octaethylene glycol (OEG), a discrete polyethylene glycol molecule of significant interest in drug development and various biomedical applications. The precise control over the molecular weight of monodisperse OEG offers distinct advantages over traditional polydisperse PEG, enabling the creation of more homogeneous and well-defined bioconjugates and drug delivery systems.[1][2] This document outlines a robust, chromatography-free synthetic route, details purification methodologies, and discusses the mechanistic basis for the utility of OEG in enhancing therapeutic efficacy.

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound is achieved through a multi-step process that begins with the preparation of a tosylated precursor, followed by a final hydrolysis step to yield the desired diol. A widely adopted and efficient method is the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, which serves as a key intermediate.[3][4][5]

Experimental Protocol: Chromatography-Free Synthesis of Octa(ethylene glycol) p-Toluenesulfonate

This protocol is adapted from the work of Wawro et al. and involves a five-step process starting from tetra(ethylene glycol).

Step A: Monotritylation of Tetra(ethylene glycol)

-

In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.

-

Remove residual water by azeotropic distillation under reduced pressure.

-

Cool the solution and add triethylamine followed by a dropwise addition of trityl chloride in toluene.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

-

The crude product, primarily tetra(ethylene glycol) trityl ether, is used in the next step without further purification.

Step B: Tosylation of Tetra(ethylene glycol) trityl ether

-

Dissolve the crude product from Step A in THF and cool in an ice bath.

-

Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.

-

Stir the mixture vigorously at room temperature and monitor by TLC.

-

Once the reaction is complete, dilute with water and extract with methyl t-butyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetra(ethylene glycol) trityl ether p-toluenesulfonate.

Step C: Williamson Ether Synthesis

-

To a solution of tetra(ethylene glycol) in THF, add sodium hydride portion-wise at 0°C.

-

Stir the mixture at room temperature until hydrogen evolution ceases.

-

Add the crude product from Step B dissolved in THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the mixture, quench with water, and extract with methyl t-butyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude octa(ethylene glycol) trityl ether.

Step D: Tosylation of Octa(ethylene glycol) trityl ether

-

Dissolve the crude product from Step C in THF and cool in an ice bath.

-

Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.

-

Stir the mixture vigorously at room temperature.

-

Upon completion, dilute with water and extract with methyl t-butyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude octa(ethylene glycol) trityl ether p-toluenesulfonate.

Step E: Detritylation

-

Dissolve the crude product from Step D in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize with triethylamine and remove the solvent under reduced pressure.

-

The resulting crude octa(ethylene glycol) p-toluenesulfonate is then purified.

Synthesis Workflow

Final Hydrolysis to this compound

The terminal tosyl group of octa(ethylene glycol) p-toluenesulfonate can be hydrolyzed to the corresponding alcohol to yield monodisperse this compound.

Experimental Protocol:

-

Dissolve octa(ethylene glycol) p-toluenesulfonate in a suitable solvent such as a mixture of dioxane and water.

-

Add a strong base, for example, sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

-

The aqueous layer containing the desired this compound can then be saturated with a salt (e.g., sodium chloride) and extracted multiple times with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of Monodisperse this compound

Purification of the final product is crucial to ensure high monodispersity. While chromatographic methods can be employed, non-chromatographic techniques such as crystallization are often preferred for scalability and cost-effectiveness.

Purification by Crystallization

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for the crystallization of polyethylene glycols include ethanol, toluene, and mixtures of a good solvent (e.g., ethanol, acetone) with a poor solvent (e.g., hexane, diethyl ether).

-

Slowly cool the solution to room temperature and then to a lower temperature (e.g., 0-4°C) to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

-

Dry the crystals under vacuum to yield pure, monodisperse this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis and purification of monodisperse this compound and its tosylated precursor.

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| A-E (Chromatography-free) | Octa(ethylene glycol) p-toluenesulfonate | 70-80 | >98 | HPLC, NMR |

| Hydrolysis | Crude this compound | 85-95 | Variable | TLC, NMR |

| Crystallization | Pure Monodisperse this compound | 70-90 | >99 | HPLC, NMR, MS |

Role in Drug Development and Delivery

Monodisperse this compound is a valuable tool in drug development, primarily through a process known as PEGylation. The attachment of OEG chains to therapeutic molecules can significantly improve their pharmacokinetic and pharmacodynamic properties.

Mechanism of Action in Drug Delivery

The primary mechanism by which OEG enhances drug delivery is through steric hindrance and by increasing the hydrodynamic radius of the conjugated molecule. This leads to several beneficial effects:

-

Prolonged Circulation Half-Life: The increased size of the PEGylated drug reduces its renal clearance, allowing it to circulate in the bloodstream for a longer period.

-

Reduced Immunogenicity: The flexible OEG chains can mask the surface of the therapeutic protein from the immune system, reducing the likelihood of an immune response.

-

Enhanced Solubility: OEG can increase the water solubility of hydrophobic drugs, improving their formulation and bioavailability.

-

Enhanced Permeability and Retention (EPR) Effect: For cancer therapeutics, the increased size of PEGylated nanoparticles or drug conjugates allows them to preferentially accumulate in tumor tissues. Tumor vasculature is often leaky, with poorly formed lymphatic drainage, leading to the passive accumulation and retention of large molecules.

Cellular Uptake of OEG-Conjugated Therapeutics

The cellular uptake of OEG-modified nanoparticles and drugs is a complex process that can occur through various endocytic pathways. The specific pathway is dependent on the size, shape, and surface chemistry of the nanoparticle, as well as the cell type. Common uptake mechanisms include:

-

Clathrin-Mediated Endocytosis: A major pathway for the uptake of many nanoparticles.

-

Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

The PEGylation of nanoparticles can influence which of these pathways is utilized, thereby affecting the intracellular fate and therapeutic efficacy of the drug.

Conclusion

The synthesis and purification of monodisperse this compound provide a well-defined and highly pure building block for advanced drug delivery systems. The chromatography-free synthetic route offers a scalable and cost-effective method for producing this valuable material. The unique properties conferred by OEG through PEGylation, including prolonged circulation, reduced immunogenicity, and enhanced tumor targeting via the EPR effect, underscore its importance in the development of next-generation therapeutics. A thorough understanding of its synthesis, purification, and mechanism of action is therefore essential for researchers and professionals in the field of drug development.

References

- 1. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric repulsion forces contributed by PEGylation of interleukin-1 receptor antagonist (rhIL-1ra) reduce gelation and aggregation at the silicone oil-water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octaethylene Glycol (CAS 5117-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol (OEG), with the CAS number 5117-19-1, is a discrete polyethylene glycol (PEG) derivative that is finding increasing application in biomedical and pharmaceutical research. As a hydrophilic and biocompatible molecule, it is frequently utilized as a linker or spacer in the development of bioconjugates, drug delivery systems, and hydrogels. Its defined length, in contrast to polydisperse PEG polymers, allows for the precise engineering of molecules with uniform properties, which is critical in the development of therapeutics and diagnostics. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5117-19-1 | N/A |

| Molecular Formula | C₁₆H₃₄O₉ | N/A |

| Molecular Weight | 370.44 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Melting Point | 22 °C | N/A |

| Boiling Point | 175 °C at 0.01 Torr | N/A |

| Density | 1.13 g/cm³ | N/A |

| Solubility | Miscible with water. Soluble in lower aliphatic alcohols, acetone, and other organic solvents. | [1] |

The safety and handling of this compound are critical for laboratory use. A summary of its hazard information is provided in Table 2.

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound in experimental settings.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound typically shows characteristic fragment ions corresponding to the repeating ethylene oxide units.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of polyethylene glycols are characterized by signals from the ethylene glycol protons and carbons.[4] For this compound, the ¹H NMR spectrum would be expected to show a complex multiplet for the methylene protons and a signal for the terminal hydroxyl protons. The ¹³C NMR would show signals for the different carbon environments within the chain. High-resolution NMR is essential for resolving the signals of the individual ethylene glycol units.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for O-H stretching (broad band around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (strong band around 1100 cm⁻¹).

Applications and Experimental Protocols

This compound is a versatile tool in drug development and biomedical research. Its primary applications are in PEGylation and the formation of hydrogels.

PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:

-

Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.

-

Masking from the immune system: This can reduce immunogenicity.

-

Improving solubility: This is particularly beneficial for hydrophobic drugs.

Experimental Protocol: Synthesis of a PEG-Peptide Conjugate

This protocol describes a general method for the N-terminal PEGylation of a peptide using a pre-activated this compound derivative.

Materials:

-

Peptide with a free N-terminal amine

-

This compound-N-hydroxysuccinimide (OEG-NHS) ester

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Diethyl ether (cold)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Dissolve the peptide in anhydrous DMF.

-

Add a 1.2-fold molar excess of OEG-NHS ester to the peptide solution.

-

Add a 2-fold molar excess of DIEA to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, precipitate the crude PEG-peptide conjugate by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the pellet with cold diethyl ether twice.

-

Dry the crude product under vacuum.

-

Purify the PEG-peptide conjugate by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.

Hydrogel Formation

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. PEG-based hydrogels are widely used in drug delivery and tissue engineering due to their biocompatibility and tunable properties. This compound can be functionalized with reactive groups, such as acrylates or vinyl sulfones, to act as a crosslinker in the formation of hydrogels.

Experimental Protocol: Preparation of an this compound-Based Hydrogel

This protocol describes the formation of a hydrogel via photopolymerization of this compound diacrylate (OEGDA).

Materials:

-

This compound diacrylate (OEGDA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Prepare a precursor solution by dissolving OEGDA in PBS to the desired concentration (e.g., 10% w/v).

-

Add the photoinitiator to the precursor solution at a concentration of 0.05% w/v.

-

Vortex the solution until the photoinitiator is completely dissolved.

-

If encapsulating a drug, add the drug to the precursor solution at this stage.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking.

-

The hydrogel will form as a solid, water-swollen network.

-

Wash the hydrogel with PBS to remove any unreacted components.

Impact on Biological Systems

The use of this compound as a linker in drug conjugates can have a significant impact on the interaction of the drug with its biological target.

Drug-Receptor Interactions

PEGylation can influence the kinetics of drug-receptor binding. The flexible PEG chain can create a steric hindrance, which may decrease the association rate constant (k_on) of the drug for its receptor. However, by increasing the local concentration of the drug near the cell surface and reducing non-specific binding, it can also decrease the dissociation rate constant (k_off), potentially leading to a higher overall affinity (K_d).

Cellular Uptake

For drug delivery systems such as nanoparticles, PEGylation with molecules like this compound can significantly alter their interaction with cells. The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES). This leads to longer circulation times and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biomaterials science. Its well-defined structure, biocompatibility, and hydrophilicity make it an ideal component for creating advanced therapeutic and diagnostic agents. The ability to precisely control the properties of bioconjugates and hydrogels through the use of discrete PEG linkers like this compound is crucial for the rational design of next-generation medical technologies. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this molecule into their research endeavors.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octaethylene Glycol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule that is increasingly utilized in biomedical research and drug development. Unlike traditional polydisperse polymers, its defined molecular weight and structure ensure batch-to-batch consistency and predictable behavior. This guide provides a comprehensive overview of this compound's chemical properties, its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its application.

Core Properties of this compound

This compound's physicochemical properties make it a versatile tool in bioconjugation and drug delivery. Its hydrophilic nature enhances the solubility of conjugated molecules, a critical attribute for many therapeutic compounds.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₄O₉ | [1][2][3][4][5] |

| Molecular Weight | 370.44 g/mol | |

| CAS Number | 5117-19-1 | |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | |

| Melting Point | 20 - 25 °C | |

| Purity | ≥95% to ≥98% | |

| Synonyms | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, HO-PEG8-OH |

Application in Drug Development: The PROTAC Linker

A prominent application of this compound is as a flexible linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition, often incorporating this compound, are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

The use of PEG linkers, such as this compound, can enhance the aqueous solubility and cell permeability of PROTACs. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the crucial protein-protein interactions within the ternary complex.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

Caption: Workflow of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with an this compound Linker

This protocol describes a general method for coupling a carboxylic acid-functionalized molecule (e.g., a protein-targeting warhead) to an amine-functionalized this compound linker, followed by further modification to complete the PROTAC synthesis.

Step 1: Amide Coupling

-

Reagents and Materials:

-

Carboxylic acid-functionalized component (1.0 eq)

-

Amine-functionalized this compound with a protected terminal group (e.g., Boc) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 2: Deprotection

-

Reagents and Materials:

-

Product from Step 1

-

DCM

-

TFA

-

-

Procedure:

-

Dissolve the purified product from Step 1 in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Step 3: Final Coupling

-

The deprotected product from Step 2, which now has a free amine, can be coupled to the E3 ligase ligand using similar amide coupling conditions as described in Step 1, assuming the E3 ligase ligand is functionalized with a carboxylic acid.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody, following the same steps.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the intensity of the bands using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

Logical Workflow for PROTAC Evaluation

The following diagram outlines the typical experimental workflow for designing and evaluating a PROTAC.

Caption: A typical workflow for the design and evaluation of PROTACs.

References

An In-depth Technical Guide to the Solubility of Octaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octaethylene glycol. Given its relevance in various scientific and pharmaceutical applications, a thorough understanding of its behavior in different solvent systems is crucial for formulation development, bioconjugation, and drug delivery.

Introduction to this compound

This compound, also known as PEG-8, is a polyether compound with the chemical formula C₁₆H₃₄O₉.[1] It consists of eight repeating ethylene glycol units and possesses a hydrophilic nature, which largely dictates its solubility profile.[2] Its excellent solubility in aqueous and many organic solvents makes it a versatile excipient and chemical intermediate.[3][4] Applications of this compound are extensive, ranging from its use as a plasticizer and surfactant to its role in the synthesis of polymers like polyurethanes.[3] In the pharmaceutical realm, it is employed to enhance the solubility and stability of drug compounds and as a component in drug delivery systems.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in public literature, its general solubility can be inferred from the behavior of polyethylene glycols (PEGs) of similar molecular weights. This compound is a clear, colorless liquid that is characterized by its hygroscopic properties.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common solvents based on available chemical literature and supplier information.

| Solvent Class | Solvent | Solubility/Miscibility | Reference(s) |

| Polar Protic | Water | Soluble/Miscible | |

| Methanol | Soluble/Miscible | ||

| Ethanol | Soluble/Miscible | ||

| Polar Aprotic | Acetone | Soluble/Miscible | |

| Acetonitrile | Soluble | ||

| Dichloromethane | Soluble | ||

| Dimethylformamide (DMF) | Soluble | ||

| Non-Polar | Toluene | Soluble | |

| Hexane | Insoluble |

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily stemming from its molecular structure. The repeating ether linkages and terminal hydroxyl groups allow for hydrogen bonding with polar solvents, leading to its high solubility in water and alcohols. The overall polarity of the molecule allows for miscibility with a wide range of organic solvents.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid polymer like this compound typically involves assessing its miscibility with various solvents. Below are generalized experimental protocols for qualitative and quantitative assessment.

4.1. Qualitative Determination of Miscibility (Visual Method)

Objective: To visually assess whether this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or test tubes

-

Vortex mixer or shaker

Procedure:

-

In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest (e.g., 5 mL).

-

To the same container, add an equal volume of this compound.

-

Securely cap the container and agitate the mixture vigorously using a vortex mixer or by manual shaking for 1-2 minutes.

-

Allow the mixture to stand undisturbed and observe for any phase separation. The observation for miscibility is typically done by visual evaluation.

-

If the resulting mixture is a single, clear phase, the two liquids are considered miscible. If two distinct layers form, they are immiscible. The presence of cloudiness or turbidity may indicate partial miscibility.

4.2. Quantitative Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature. While this compound is a liquid, this method can be adapted to determine the extent of its solubility in solvents where it is not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the solvent in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath and agitate it for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for phase separation. If separation is slow, centrifugation can be used.

-

Carefully extract a sample from the solvent-rich phase, ensuring no undissolved this compound is transferred.

-

Accurately weigh or measure the volume of the collected sample.

-

Quantify the amount of this compound in the sample using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Experimental Workflow for Solubility Determination

Caption: Experimental workflows for solubility determination.

Conclusion

This compound exhibits broad solubility in aqueous and polar organic solvents, a characteristic that underpins its utility in diverse scientific and industrial applications. While precise quantitative data remains sparse in readily available literature, the qualitative solubility profile and established experimental methodologies provided in this guide offer a solid foundation for researchers and formulation scientists. The understanding of its solubility behavior is paramount for harnessing its full potential in advancing drug development and other scientific endeavors.

References

Spectroscopic data (NMR, IR) of octaethylene glycol

This technical guide provides a detailed overview of the spectroscopic data (NMR and IR) for octaethylene glycol, aimed at researchers, scientists, and professionals in drug development. The guide summarizes predicted quantitative data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Spectroscopic Data of this compound

Due to the limited availability of specific experimental spectra for pure this compound in public databases, the following data is predicted based on the analysis of shorter ethylene glycol oligomers (e.g., ethylene glycol, pentaethylene glycol) and general data for polyethylene glycols (PEGs).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show three main groups of signals corresponding to the terminal hydroxyl protons, the methylene groups adjacent to the hydroxyls, and the internal repeating methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Structure | Predicted δ (ppm) | Multiplicity | Integration |

| a | HO-CH₂ -CH₂-O-... | ~3.72 | Triplet | 4H |

| b | ...-O-CH₂ -CH₂-O-... | ~3.65 | Singlet (broad) | 24H |

| c | ...-O-CH₂-CH₂ -OH | ~3.59 | Triplet | 4H |

| d | HO -... | Variable (e.g., 2.5-4.5) | Singlet (broad) | 2H |

Note: The chemical shift of the hydroxyl proton (d) is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals for the carbon atoms, corresponding to the terminal carbons bonded to the hydroxyl group and the internal ethylene glycol units.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Chemical Structure | Predicted δ (ppm) |

| 1 | HO-CH₂ -CH₂-O-... | ~61.5 |

| 2 | ...-O-CH₂ -CH₂-O-... | ~70.5 |

| 3 | ...-O-CH₂-CH₂ -OH | ~72.6 |

Predicted IR Spectroscopic Data

The infrared spectrum of this compound is expected to be dominated by absorptions from the O-H and C-O functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2950-2850 | Strong | C-H | Stretching |

| 1470-1440 | Medium | C-H | Bending (Scissoring) |

| 1150-1050 | Strong | C-O | Stretching |

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of a liquid polyol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, depending on concentration)

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette or spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

Perform a background correction using the previously recorded background spectrum.

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Deep Dive into the Hydrophilic Properties of Short-Chain Ethylene Glycols: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Short-chain ethylene glycols, including ethylene glycol (EG), diethylene glycol (DEG), and triethylene glycol (TEG), are a class of versatile organic compounds widely utilized in the pharmaceutical industry. Their distinct hydrophilic characteristics, stemming from the presence of hydroxyl groups, make them invaluable as solvents, humectants, and formulation excipients. This technical guide provides an in-depth analysis of the hydrophilic properties of these glycols, offering quantitative data, detailed experimental protocols, and a workflow visualization to support researchers, scientists, and drug development professionals in their applications.

Core Hydrophilic Properties: A Quantitative Overview

The hydrophilicity of short-chain ethylene glycols is a key determinant of their function in various pharmaceutical applications. This property is primarily governed by their ability to form hydrogen bonds with water molecules. Key quantitative measures of hydrophilicity include water solubility, the octanol-water partition coefficient (logP), and hygroscopicity.

All three short-chain ethylene glycols—ethylene glycol, diethylene glycol, and triethylene glycol—are completely miscible with water in all proportions.[1][2][3][4] Their high water solubility is a direct result of the hydroxyl groups in their molecular structures, which readily engage in hydrogen bonding with water.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity versus hydrophilicity. A negative logP value indicates a preference for the aqueous phase, signifying hydrophilicity. The short-chain ethylene glycols all exhibit negative logP values, confirming their hydrophilic nature.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly important in formulations where moisture control is critical. Ethylene glycols are known for their hygroscopic nature, which increases with the number of ethylene glycol units.[5] For instance, ethylene glycol is reported to absorb twice its weight in water at 100% relative humidity.

The table below summarizes the key physicochemical properties of these glycols, providing a basis for comparison and selection in formulation development.

| Property | Ethylene Glycol (EG) | Diethylene Glycol (DEG) | Triethylene Glycol (TEG) |

| Molecular Formula | C₂H₆O₂ | C₄H₁₀O₃ | C₆H₁₄O₄ |

| Molecular Weight ( g/mol ) | 62.07 | 106.12 | 150.17 |

| Boiling Point (°C) | 197.3 | 244.9 | 285 |

| Melting Point (°C) | -12.9 | -10.45 | -7 |

| Density (g/cm³ at 20°C) | 1.1135 | 1.118 | 1.1255 |

| Water Solubility | Miscible | Miscible | Miscible |

| logP (Octanol/Water) | -1.36 | -1.47 | -1.98 |

| Hygroscopicity | Highly Hygroscopic | Highly Hygroscopic | Highly Hygroscopic |

Experimental Protocols for Determining Hydrophilic Properties

Accurate characterization of the hydrophilic properties of excipients is crucial for successful drug formulation. The following sections detail the standard experimental methodologies for determining hygroscopicity and the octanol-water partition coefficient.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at controlled relative humidity (RH) and temperature.

Methodology:

-

Sample Preparation: A small amount of the glycol sample (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over time, e.g., <0.002%/min).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded. The results are typically plotted as the percentage change in mass versus RH, generating sorption and desorption isotherms. The hygroscopicity can be quantified by the total mass of water absorbed at a specific RH (e.g., 80% RH).

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP, as outlined in OECD Guideline 107.

Methodology:

-

Preparation of Phases: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for pharmaceutical applications) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Test Substance Preparation: A stock solution of the glycol is prepared in either the n-octanol or aqueous phase.

-

Partitioning: A precisely measured volume of the stock solution is added to a flask containing known volumes of both the pre-saturated n-octanol and aqueous phases. The flask is then securely sealed.

-

Equilibration: The flask is agitated (e.g., by shaking or stirring) at a constant temperature (typically 20-25°C) for a sufficient period to allow for the partitioning equilibrium to be reached. This can take from several minutes to hours.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Concentration Analysis: The concentration of the glycol in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the glycol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment is typically performed in triplicate to ensure accuracy.

Applications in Drug Development: A Workflow Perspective

The hydrophilic nature of short-chain ethylene glycols makes them particularly useful as excipients in the formulation of poorly soluble drugs. They can act as co-solvents to enhance drug solubility in liquid formulations or as plasticizers and humectants in solid dosage forms. The following diagram illustrates a typical workflow for the development of an amorphous solid dispersion (ASD) for a poorly soluble drug, highlighting the role of hydrophilic polymers, a category to which ethylene glycols can be considered precursors or components.

Caption: Workflow for amorphous solid dispersion (ASD) formulation.

This workflow demonstrates the critical role of selecting appropriate hydrophilic excipients, such as polymers derived from or including short-chain ethylene glycols, in the early stages of formulation development for poorly soluble active pharmaceutical ingredients (APIs). The hydrophilic nature of these excipients is essential for stabilizing the amorphous form of the drug and enhancing its dissolution rate, ultimately leading to improved bioavailability.

Conclusion

The short-chain ethylene glycols—ethylene glycol, diethylene glycol, and triethylene glycol—possess distinct and advantageous hydrophilic properties that are of significant interest to the pharmaceutical sciences. Their complete water miscibility, negative logP values, and pronounced hygroscopicity make them highly effective in a range of applications, from serving as solvents in liquid formulations to acting as humectants and plasticizers in solid dosage forms. A thorough understanding and quantitative characterization of these properties, utilizing standardized experimental protocols such as Dynamic Vapor Sorption and the shake-flask method, are essential for rational formulation design and the successful development of effective drug delivery systems. The strategic incorporation of these glycols and their derivatives into formulation workflows, particularly for challenging poorly soluble compounds, can significantly enhance drug performance and therapeutic outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of Octaethylene Glycol in the Laboratory

This guide provides an in-depth overview of the safety and handling procedures for octaethylene glycol (CAS No. 5117-19-1) tailored for researchers, scientists, and professionals in drug development. It covers essential safety protocols, physical and chemical properties, and emergency procedures to ensure a safe laboratory environment.

Introduction and Chemical Identification

This compound is a polyether compound with a wide range of applications in industrial and research settings. It is utilized as a surfactant, solvent, plasticizer, and humectant in cosmetics, pharmaceuticals, and detergents.[1][2][3] In research, it serves as a reagent, a stabilizing agent, and a PEG-based linker.[1][2] Its excellent solubility in water and various organic solvents, coupled with a low toxicity profile, makes it a versatile chemical.

Chemical Synonyms:

-

2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

-

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

-

HO-PEG8-OH

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. The majority of aggregated GHS data from 116 company reports to the ECHA C&L Inventory indicates that the substance does not meet the criteria for hazard classification. Similarly, a Safety Data Sheet from TCI America lists it as "Not classifiable".

However, to ensure the highest safety standards, users should be aware that at least one supplier SDS has classified it with the following hazards:

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Given these discrepancies, it is prudent to handle this compound with care, adhering to good industrial hygiene and safety practices at all times.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5117-19-1 | |

| Molecular Formula | C₁₆H₃₄O₉ | |

| Molecular Weight | 370.44 g/mol | |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | |

| Melting Point | 20 - 25 °C | |

| Boiling Point | 471.5 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| Refractive Index | n20/D 1.47 |

Safe Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment when working with any chemical, including this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or a face shield. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Use chemical-impermeable gloves. Consult the glove manufacturer's specifications to ensure compatibility.

-

Skin and Body Protection: A lab coat, full-length pants, and closed-toe shoes are required.

-

Respiratory Protection: If working in a way that generates vapor or mist, use a local exhaust ventilation system or work inside a fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator may be necessary.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing mist, gas, or vapors.

-

Wash hands thoroughly before breaks and at the end of the workday.

-

Use in a well-ventilated area. A fume hood should be used whenever possible.

-

Facilities should be equipped with an eyewash station and a safety shower.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use full personal protective equipment. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spillage with a non-combustible, absorbent material (e.g., sand, earth, diatomite, vermiculite) and place it in a container for disposal according to local regulations.

Caption: Decision-making workflow for an this compound spill.

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of the chemical down the drain or into the environment.

Toxicological Information and Experimental Protocols

Toxicological Summary

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP. It is important to note that while this compound is a polymer of ethylene glycol, it does not share the same high toxicity profile as its monomer. Ethylene glycol itself is toxic and can cause severe health effects if ingested.

Representative Experimental Protocol

Specific toxicological studies for this compound are not detailed in the reviewed safety literature. However, to provide context for how its potential as a skin irritant would be assessed, a generalized protocol based on OECD Guideline 404 for Acute Dermal Irritation/Corrosion is described below.

Objective: To determine the potential of a test substance to produce dermal irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

-

Exposure: The patch is held in place with non-irritating tape for an exposure period of 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a scale (e.g., 0 for no reaction to 4 for severe reaction). The mean scores for each observation point are calculated to determine the overall irritation classification according to GHS criteria.

This protocol is a representative example and does not reflect a specific experiment conducted on this compound found in the search results.

References

Thermal Stability and Degradation of Octaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of octaethylene glycol. Due to the limited availability of data specifically for this compound, this document primarily leverages findings related to polyethylene glycols (PEGs) of varying molecular weights, which serve as a close proxy and predictive model for the thermal behavior of this compound. The information presented herein is intended to support research, development, and formulation activities where the thermal stability of this excipient is a critical parameter.

Thermal Stability of Polyethylene Glycols

The thermal stability of polyethylene glycols is significantly influenced by the atmosphere and the presence of impurities. In an inert atmosphere, such as nitrogen, PEGs exhibit higher thermal stability compared to in an oxidizing atmosphere like air. The degradation in air is an oxidative process that can occur at lower temperatures.

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of polymers by measuring the change in mass as a function of temperature. The following tables summarize TGA data for polyethylene glycols of various molecular weights under different atmospheric conditions. This data provides an expected range for the thermal decomposition of this compound.

Table 1: Thermal Degradation of Polyethylene Glycol (PEG) in an Inert Atmosphere (Nitrogen)

| Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| 200,000 | 340 | 410 | [1] |

| General | 340 - 450 | 410 | [2] |

Table 2: Thermal Degradation of Polyethylene Glycol (PEG) in Air

| Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| 4000 | Severely degraded at 80°C over 1000 hours | Not Applicable | [3] |

| General | 170 - 380 | 255 | [2] |

Degradation Pathways and Products

The degradation of polyethylene glycols can proceed through different mechanisms depending on the environment.

Thermal Degradation in an Inert Atmosphere

In the absence of oxygen, the thermal degradation of PEG primarily occurs through chain scission of the C-O and C-C bonds in the polymer backbone.

Thermal-Oxidative Degradation in Air

In the presence of oxygen, the degradation process is more complex and can be initiated at lower temperatures. The mechanism involves the formation of hydroperoxides, which are thermally unstable and decompose through a radical mechanism, leading to the formation of various degradation products containing carbonyl groups.[4]

A simplified representation of the initial steps of oxidative degradation is the formation of an α-hydroperoxide which then fragments.

Known Degradation Products

The thermal degradation of polyethylene glycols can result in a variety of volatile and non-volatile products. Some of the identified degradation products include:

-

Inert Atmosphere (Pyrolysis):

-

Formaldehyde

-

Acetaldehyde

-

Ethylene Glycol

-

Dioxane

-

-

Oxidizing Atmosphere:

-

Formic acid

-

Acetic acid

-

Glycolic acid

-

Glyoxylic acid

-

Oxalic acid

-

Compounds with carbonyl groups

-

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Objective: To determine the onset and peak decomposition temperatures of this compound under both inert (nitrogen) and oxidizing (air) atmospheres.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas

-

Compressed air

-

Analytical balance

-

Sample pans (e.g., alumina or platinum)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean TGA sample pan.

-

Record the exact weight.

-

-

Instrument Setup (Nitrogen Atmosphere):

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25°C).

-

Program the TGA to heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

-

Instrument Setup (Air Atmosphere):